[1,2,4]Triazolo[1,5-b][1,2,4]triazin-7(3H)-one
Description
[1,2,4]Triazolo[1,5-b][1,2,4]triazin-7(3H)-one is a nitrogen-rich bicyclic heterocycle featuring a fused triazole and triazine ring system. This compound has garnered attention in medicinal chemistry due to its versatility in synthetic modifications and applications in drug discovery, particularly as kinase inhibitors and antifungal agents .
Properties
CAS No. |
85276-92-2 |
|---|---|
Molecular Formula |
C4H3N5O |
Molecular Weight |
137.10 g/mol |
IUPAC Name |
8H-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7-one |
InChI |
InChI=1S/C4H3N5O/c10-3-1-6-9-4(8-3)5-2-7-9/h1-2H,(H,5,7,8,10) |
InChI Key |
MHVAUYHIYZTYKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN2C(=NC=N2)NC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[1,5-b][1,2,4]triazin-7(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-amino-1,2,4-triazole with cyanogen bromide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, amines, thiols.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry: In chemistry, [1,2,4]Triazolo[1,5-b][1,2,4]triazin-7(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Medicine: Medicinally, this compound derivatives have shown promise in treating various diseases, including cancer and infectious diseases. Their ability to inhibit specific enzymes or receptors is a key area of investigation.
Industry: In the industrial sector, this compound is explored for its use in agrochemicals, such as herbicides and fungicides. Its stability and reactivity make it suitable for developing effective agricultural products.
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[1,5-b][1,2,4]triazin-7(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt biological pathways, leading to therapeutic effects. The specific pathways and targets depend on the derivative and its intended application.
Comparison with Similar Compounds
Structural Analogues: Triazolopyrimidinones
Examples :
- S1-TP : 5-(chloromethyl)-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one
- S2-TP: 2-(4-methoxyphenyl)-5-(piperidinomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one
- S3-TP: 2-(4-methoxyphenyl)-5-(morpholinomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one
Comparison :
- Core Structure: These derivatives replace the triazine ring in the target compound with a pyrimidinone ring, altering electronic properties and hydrogen-bonding capabilities.
- Electrochemical Behavior: Voltammetric studies on carbon graphite electrodes revealed distinct redox profiles due to substituent variations. For example, S1-TP (chloromethyl) showed higher oxidative stability compared to S2-TP (piperidinomethyl) and S3-TP (morpholinomethyl) .
[1,2,4]Triazolo[1,5-b]isoquinolines as MELK Inhibitors
Examples :
- Compound 4: 2-phenyl-[1,2,4]triazolo[1,5-b]isoquinoline with 4-methoxy substituent (IC₅₀ = 3.67 μM)
- Compound 19 : Ethyl substituent at the 10-position (IC₅₀ = 4.93 μM)
Comparison :
- Bioactivity: The target compound’s isoquinoline analogues exhibit potent MELK inhibition. Substituent size and polarity at the 10-position significantly impact activity; ethyl groups (Compound 19) enhance potency by 2.5-fold compared to methyl (Compound 5) .
- SAR Trends : Small apolar groups (e.g., methyl, ethyl) at the 10-position and methoxy substituents on the phenyl ring optimize binding affinity .
[1,2,4]Triazolo[1,5-b][1,2,4,5]tetrazines
Examples :
- 3a : MIC = 1.5 μg/mL against Candida albicans
- 3e : MIC > 100 μg/mL (inactive)
Comparison :
- Antifungal Activity : The tetrazine-fused analogues demonstrate superior fungistatic activity compared to isomeric [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazines. Electron-withdrawing substituents (e.g., chloro in 3d) reduce activity, while polar groups (e.g., morpholine in 3a) enhance it .
- Structural Advantage : The triazolo[1,5-b]tetrazine core’s nitrogen arrangement mimics purines, improving interactions with fungal enzymes .
Isotope-Labeled Triazolo Derivatives
Examples :
- (2H₃,13C,15N)-6: Deuterated and ¹³C/¹⁵N-labeled 5-amino-3-methylsulfanyl-1,2,4-triazole
- (2H₃,13С₂,15N₃)-1: Sodium salt of nitro-substituted triazolo-triazinone
Comparison :
- Synthetic Complexity: Isotopic labeling introduces challenges in yield and purification, requiring precise control of reaction conditions (e.g., Na¹⁵NO₂ for nitration) .
1,2,4-Triazolo[1,5-a][1,3,5]triazinones
Examples :
- 2-Phenyl-7-(4-pyridylmethylamino)-1,2,4-triazolo[1,5-a][1,3,5]triazin-5(4H)-one
Comparison :
- Crystal Packing : Hydrogen-bonding networks (N–H···N and C–H···O interactions) differ from the target compound, influencing solubility and crystallinity .
Biological Activity
[1,2,4]Triazolo[1,5-b][1,2,4]triazin-7(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally related to various pharmacologically active agents and has been investigated for its potential applications in antiviral and anticancer therapies.
Chemical Structure and Properties
The compound features a triazole ring fused with a triazine moiety, contributing to its unique chemical properties. The general formula is , with a molecular weight of approximately 164.12 g/mol. Its structure can be represented as follows:
Antiviral Activity
Research indicates that derivatives of this compound exhibit significant antiviral properties. Notably, compounds within this class have shown effectiveness against SARS-CoV-2, the virus responsible for COVID-19. The antiviral agent Riamilovir (Triazavirin®), which incorporates elements of the triazolo-triazine structure, has been documented for its activity against this virus .
Anticancer Activity
The anticancer potential of this compound derivatives has been explored in various studies. For instance:
- A study evaluated the cytotoxic effects of synthesized derivatives against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). Some derivatives demonstrated potent cytotoxicity comparable to established chemotherapeutic agents like cisplatin .
- Another investigation highlighted that certain triazole derivatives exhibited selective antiproliferative activity against colon cancer cell lines (DLD-1 and HT-29), indicating their potential as lead compounds in cancer therapy .
The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that these compounds may interfere with nucleic acid synthesis or inhibit specific enzymes involved in viral replication and cancer cell proliferation.
1. Antiviral Efficacy Against SARS-CoV-2
A systematic review highlighted the synthesis of new derivatives based on the triazolo-triazine scaffold and their evaluation against SARS-CoV-2. The study reported that several synthesized compounds exhibited significant antiviral activity in vitro and suggested further clinical investigation .
2. Cytotoxicity Against Cancer Cell Lines
In a comparative study of various triazole derivatives:
- Compound A showed an IC50 value of 0.39 µM against DLD-1 cells.
- Compound B demonstrated an IC50 value of 0.15 µM against HT-29 cells.
These findings indicate the strong potential of these compounds as anticancer agents .
Data Summary
| Compound | Activity Type | Cell Line | IC50 Value (µM) |
|---|---|---|---|
| Compound A | Anticancer | DLD-1 | 0.39 |
| Compound B | Anticancer | HT-29 | 0.15 |
| Riamilovir (Triazavirin) | Antiviral | SARS-CoV-2 | N/A |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [1,2,4]Triazolo[1,5-b][1,2,4]triazin-7(3H)-one derivatives, and how do reaction conditions influence product regiochemistry?
- Methodological Answer : Synthesis typically involves oxidative cyclization of N-(2-pyridyl)amidines using oxidants like NaOCl or MnO₂, or fusion methods where azole fragments are fused to azine rings . Regiochemistry is influenced by reaction temperature, solvent polarity, and substituent effects. For example, refluxing in dioxane with acyl chlorides and triethylamine yields 7-acylated derivatives . Steric hindrance and electronic effects of substituents (e.g., electron-withdrawing groups) can direct cyclization to specific positions, as seen in the synthesis of isomeric triazolo-tetrazines .
Q. How can NMR spectroscopy and X-ray crystallography resolve structural ambiguities in azolo-annulated triazines?
- Methodological Answer : 15N-labeling combined with 2D NMR (e.g., HSQC, HMBC) clarifies nitrogen connectivity and tautomerism. For instance, double 15N-labeling in tetrazolo-triazinones avoids isotopomer mixtures, enabling precise assignment of adamantylation sites via J-coupling analysis . X-ray crystallography confirms regiochemistry, as demonstrated for 5-substituted triazolo-triazin-7-ones, where crystallographic data validated the fused ring system .
Advanced Research Questions
Q. What strategies mitigate proton tautomerism in 15N-labeled triazolo-triazines during structural analysis?
- Methodological Answer : Using doubly 15N-labeled precursors (e.g., [2,3-15N₂]-5-aminotetrazole) ensures uniform isotopic incorporation, eliminating tautomer-induced spectral complexity. This approach was critical in resolving adamantylated triazolo-triazinone regioisomers, where single-labeled precursors produced overlapping signals, while double-labeling simplified NMR interpretation . Additionally, low-temperature NMR and solvent choice (e.g., DMSO-d₆) can stabilize specific tautomers.
Q. How do computational methods like DFT aid in predicting the bioactivity and stability of triazolo-triazine derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps, charge distribution) to predict reactivity and stability. For example, DFT studies on tetrazolo-triazines revealed correlations between electron-deficient cores and thermal stability, guiding safe handling protocols . Molecular docking simulations, as applied to Triazavirin (a triazolo-triazinone), identified binding interactions with viral proteases, prioritizing derivatives for in vitro testing .
Q. What experimental designs address contradictions in biological activity data between isomeric triazolo-triazines?
- Methodological Answer : Comparative structure-activity relationship (SAR) studies are essential. For example, [1,2,4]triazolo[1,5-b]tetrazines exhibit enhanced fungistatic activity over [4,3-b] isomers due to nitrogen positioning mimicking purines . Controlled synthesis of both isomers, followed by enzymatic assays (e.g., PDE1 inhibition), can isolate structural contributions to bioactivity .
Key Research Recommendations
- Prioritize double 15N-labeling for unambiguous structural assignments in tautomer-prone systems.
- Use DFT-guided design to optimize electronic properties for target applications (e.g., enzyme inhibition, material science).
- Conduct isomer-specific bioactivity screens to resolve contradictory data in literature.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
